molecular formula C17H15N3O6 B1667723 Balsalazide CAS No. 80573-04-2

Balsalazide

Cat. No. B1667723
CAS RN: 80573-04-2
M. Wt: 357.32 g/mol
InChI Key: IPOKCKJONYRRHP-FMQUCBEESA-N
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Description

Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease . It is sold under the brand names Giazo and Colazal in the US and Colazide in the UK . It is usually administered as the disodium salt .


Synthesis Analysis

Balsalazide can be synthesized through a process involving the conversion of the intermediate N-(4-aminobenzoyl)-β-alanine to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This salt is then treated with an aqueous sodium nitrite solution at low temperature to generate N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. The aqueous solution obtained is quenched with aqueous disodium salicylate to furnish Balsalazide disodium solution .


Molecular Structure Analysis

Balsalazide has a molecular formula of C17H15N3O6 . Its average mass is 357.318 Da and its monoisotopic mass is 357.096100 Da . It has a three-dimensional supramolecular network structure through hydrogen bonding and π–π interaction .


Chemical Reactions Analysis

Balsalazide undergoes oxidation with acidic chloramine-T and bromamine-T. Acidic and alkaline hydrolysis and oxidizing conditions lead to substantial degradation .


Physical And Chemical Properties Analysis

Balsalazide has a density of 1.4±0.1 g/cm3, a boiling point of 729.6±60.0 °C at 760 mmHg, and a flash point of 395.0±32.9 °C . It also has a molar refractivity of 90.1±0.5 cm3 and a polar surface area of 149 Å2 .

Scientific Research Applications

1. Treatment of Ulcerative Colitis

  • Summary of Application: Balsalazide is used in the treatment of mild-to-moderate active ulcerative colitis, a chronic inflammatory process that affects the superficial mucosa of the colon . It is a pro-drug that contains 5-aminosalicylic acid, which is the standard treatment for this condition .
  • Methods of Application: The study compared the efficacy and tolerance of balsalazide and mesalazine, another drug used to treat ulcerative colitis, through a meta-analysis of several clinical trials . The key outcomes of interest were symptomatic remission, complete remission, relapse rate, total adverse events, and withdrawals due to adverse events .
  • Results or Outcomes: The study found that balsalazide is more effective than mesalazine in inducing remission, but it does not have any benefits over mesalazine in preventing relapse . The number of patients with any adverse events and withdrawals due to severe adverse events was similar for both drugs .

2. Adsorption by Unsaturated Polyester Resin

  • Summary of Application: Balsalazide can be adsorbed by unsaturated polyester resin (UPR), a non-carbon adsorbent, for removal from aqueous solutions . This is relevant in the context of environmental contamination by pharmaceutical compounds .
  • Methods of Application: The study used a factorial design of experiments to study the effect of four factors on the adsorption of Balsalazide by UPR: pH, temperature, adsorbent dosage, and initial concentration of Balsalazide . The kinetic adsorption studies showed that adsorption is usually complete within 10-15 minutes .
  • Results or Outcomes: The study found that UPR with a higher specific surface area adsorbed and removed more Balsalazide from an aqueous solution . The estimated values for ΔG° indicated a spontaneous nature of the process, and the positive heats of enthalpy suggest the endothermic nature of the process .

3. Combination Therapy for Colorectal Cancer

  • Summary of Application: Balsalazide has been combined with Parthenolide, a strong NF-κB inhibitor, to enhance antitumor efficacy in colorectal cancer cells and colitis-associated colon cancers (CAC) . This combination therapy could be a new regimen for colorectal cancer treatment .
  • Methods of Application: The study investigated the antitumor effect of balsalazide combined with parthenolide in human colorectal cancer cells and CAC . The results demonstrate that the combination of balsalazide and parthenolide markedly suppress proliferation, nuclear translocation of NF-κB, IκB-α phosphorylation, NF-κB DNA binding, and expression of NF-κB targets . Apoptosis via NF-κB signaling was confirmed by detecting expression of caspases, p53 and PARP .
  • Results or Outcomes: The combination of balsalazide and parthenolide resulted in significant recovery of body weight and improvement in histologic severity in a CAC murine model . Administration of parthenolide and balsalazide to CAC mice also suppressed carcinogenesis as demonstrated by uptake of 18F-fluoro-2-deoxy-D-glucose (FDG) using micro-PET/CT scans .

4. Treatment for Acute Ulcerative Colitis

  • Summary of Application: Balsalazide is more effective and better tolerated than Mesalamine in the treatment of acute ulcerative colitis . Ulcerative colitis (UC) is a chronic inflammation of the large bowel, affecting approximately 80 of 100,000 people in the United Kingdom . Relapses of the disease are characterized by frequent episodes of diarrhea with blood, mucus, abdominal pain, and urgency .
  • Methods of Application: The study was a randomized, multicenter, double-blind, double-dummy, parallel group comparison of balsalazide, 2.25 g three times daily, or mesalamine, 0.8 g three times daily, for 4, 8, or 12 weeks as necessary . Patients were provided with a rectal steroid foam as relief medication for use as required .
  • Results or Outcomes: More patients treated with balsalazide achieved symptomatic remission after 2, 4, 8, and 12 weeks and complete remission (none/mild symptoms, sigmoidoscopy grade 0/1, no rectal steroid use within 4 days) after 4, 8, and 12 weeks . Patients taking balsalazide experienced more asymptomatic days (4 weeks, 24% vs. 14%) and achieved the first asymptomatic day more rapidly (median, 10 vs. 25 days) . Fewer patients in the balsalazide group reported adverse events (48% vs. 71%); four serious adverse events occurred in the mesalamine group .

Safety And Hazards

Balsalazide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040653, DTXSID50861027
Record name Balsalazide
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Record name 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
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Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble as disodium salt
Record name Balsalazide
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Mechanism of Action

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase.
Record name Balsalazide
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Product Name

Balsalazide

CAS RN

80573-04-2
Record name Balsalazide [INN:BAN]
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Record name Balsalazide
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Record name Balsalazide
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Record name (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
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Record name BALSALAZIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(4-Aminobenzoyl)-β-alanine (100 g) was suspended in water (1300 mL) and methanesulfonic acid (115.4 g) was added to this mixture. The mixture was cooled to 10° C. and a solution of sodium nitrite (34.46 g) in water (200 mL) was added at a rate such that the temperature stayed below 12° C. The mixture was stirred for 30 min and added to an ice-cold solution of salicylic acid (69.65 g), sodium hydroxide (40.35 g) and sodium carbonate (106.9 g) in 1 L water at 7-12° C. After 3 hours at 10° C., the mixture was heated to 60-65° C. and acidified to pH 4.0-4.5 by the addition of hydrochloric acid. After a further 3 hours at 60-65° C., the mixture was cooled to ambient temperature, filtered, washed with water and dried in vacuo to yield Balsalazide. Yield ca. 90%. Balsalazide was transformed into its disodium salt in ca. 85% yield by treatment with aqueous NaOH solution followed by crystallization from n-propanol/methanol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
115.4 g
Type
reactant
Reaction Step Two
Quantity
34.46 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
69.65 g
Type
reactant
Reaction Step Four
Quantity
40.35 g
Type
reactant
Reaction Step Four
Quantity
106.9 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1300 mL
Type
solvent
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,410
Citations
A Prakash, CM Spencer - Drugs, 1998 - search.ebscohost.com
… Balsalazide is a prodrug of mesalazine which has an inert carrier molecule instead of the sulfapyridine moiety of sulfasalazine.▴ Balsalazide … more promptly with balsalazide 6.75 g/day …
Number of citations: 37 search.ebscohost.com
RP Chan, DJ Pope, AP Gilbert, PJ Sacra… - Digestive diseases and …, 1983 - Springer
… This study suggests that ipsalazide and balsalazide merit testing in the treatment of patients with inflammatory bowel disease. A controlled therapeutic trial of balsalazide is in progress …
Number of citations: 228 link.springer.com
JRB Green, AJ Lobo, CD Holdsworth, RJ Leicester… - Gastroenterology, 1998 - Elsevier
… Balsalazide is a novel mesalamine prodrug, activated by colonic bacteria. The aim of this study was to compare the efficacy and safety of balsalazide … performed comparing balsalazide, …
Number of citations: 220 www.sciencedirect.com
W Kruis, S Schreiber, D Theuer, JW Brandes, E Schütz… - Gut, 2001 - gut.bmj.com
BACKGROUND Balsalazide is a new 5-aminosalicylic acid (5-ASA) containing prodrug. Its efficacy in comparison with standard mesalazine therapy and the optimum dose for …
Number of citations: 126 gut.bmj.com
RBR Muijsers, KL Goa - Drugs, 2002 - Springer
… colitis receiving balsalazide 3 g/day for over 1 year, the systemic exposure to balsalazide was … The median time to Cmax of balsalazide is about 2 hours. In contrast, C max values of …
Number of citations: 52 link.springer.com
A Tursi1ABDEFG, G Brandimarte2B… - Med Sci …, 2004 - researchgate.net
… Balsalazide is well tolerated and effective in treating acute ulcerative colitis. VSL#3 is a … dose balsalazide (2.25 g/day) plus 3 g/day VLS#3 (group A) with mediumdose balsalazide alone …
Number of citations: 324 www.researchgate.net
DS Levine, DS Riff, R Pruitt, L Wruble, G Koval… - The American journal of …, 2002 - Elsevier
… In acute treatment of active, mild-to-moderate ulcerative colitis, balsalazide has been … In the present study, 6.75 g of po balsalazide daily is compared with a lower dose of balsalazide (…
Number of citations: 117 www.sciencedirect.com
RJ Farrell, MA Peppercorn - … journal of the American College of …, 2002 - journals.lww.com
… of treatment effect with balsalazide was no greater than that with a … balsalazide (4.5 g/day) and balsalazide (6.75 g/day) (9). The comparative sulfasalazine trials have shown balsalazide …
Number of citations: 19 journals.lww.com
R Pruitt, J Hanson, M Safdi, L Wruble, R Hardi… - The American journal of …, 2002 - Elsevier
… with balsalazide (25 days) than with mesalamine (37 days). Significantly more balsalazide patients … CONCLUSIONS: Balsalazide is an effective and safe treatment for mild-to-moderate …
Number of citations: 125 www.sciencedirect.com
JA Quiros, MB Heyman, JF Pohl, TM Attard… - Journal of pediatric …, 2009 - ncbi.nlm.nih.gov
… Sixty-eight patients, 5 to 17 years of age, with mild-to-moderate active UC based on the modified Sutherland UC activity index (MUCAI), were randomized to receive oral balsalazide …
Number of citations: 26 www.ncbi.nlm.nih.gov

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